

Spectroscopic Analysis of 5-Methylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylquinoxaline

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Introduction

5-Methylquinoxaline (C₉H₈N₂) is a bicyclic heteroaromatic compound, structurally characterized by a benzene ring fused to a pyrazine ring, with a methyl group substitution at the C-5 position.[1][2] This compound is found in certain natural products, such as *Coffea arabica*, and is utilized as a flavoring agent in the food industry.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methylquinoxaline**, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Methylquinoxaline**, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **5-Methylquinoxaline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **5-Methylquinoxaline**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: Specific, peer-reviewed chemical shift and coupling constant values were not available in the aggregated search results. The tables are provided as a template. Data is available on platforms like SpectraBase and ChemicalBook and can be sourced from suppliers like Sigma-Aldrich.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of quinoxaline derivatives is as follows:

- **Sample Preparation:** A sample of **5-Methylquinoxaline** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube.[\[3\]](#)[\[5\]](#) Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[\[5\]](#)
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.[\[5\]](#)
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[\[6\]](#)
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: FT-IR Spectroscopic Data for **5-Methylquinoxaline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch[7][8][9]
3000-2850	Strong	Alkyl C-H stretch (from methyl group)[10]
1600-1475	Medium-Weak	Aromatic C=C ring stretching[7][8][9][10]
~1580	Strong	C=N stretching of the pyrazine ring[11]
900-675	Strong	Aromatic C-H out-of-plane bending[7]

Note: These are characteristic ranges for the functional groups present in **5-Methylquinoxaline**. Specific peak values can be obtained from databases like PubChem and SpectraBase, which list spectra from sources such as Bio-Rad Laboratories and TCI Chemicals.[1][12]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of **5-Methylquinoxaline**, which is a liquid at room temperature, can be obtained using the following methods:[1]

- **Sample Preparation (Neat):** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).^[1] This technique requires minimal sample preparation.
- **Instrumentation:** The spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.^[1]
- **Data Acquisition:** The sample is scanned with infrared radiation over a typical range of 4000-400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation

Table 4: Mass Spectrometry Data for **5-Methylquinoxaline**

m/z	Relative Intensity	Assignment
144	High	Molecular Ion $[M]^+\bullet$ ^{[1][13]}
143	Moderate	$[M-H]^+$ ^[1]
117	Moderate	$[M-HCN]^+\bullet$
90	High	$[M-HCN-HCN]^+\bullet$ or $[C_7H_6]^+\bullet$ ^[1]

Note: The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the loss of HCN from the pyrazine ring.

Experimental Protocol: Mass Spectrometry

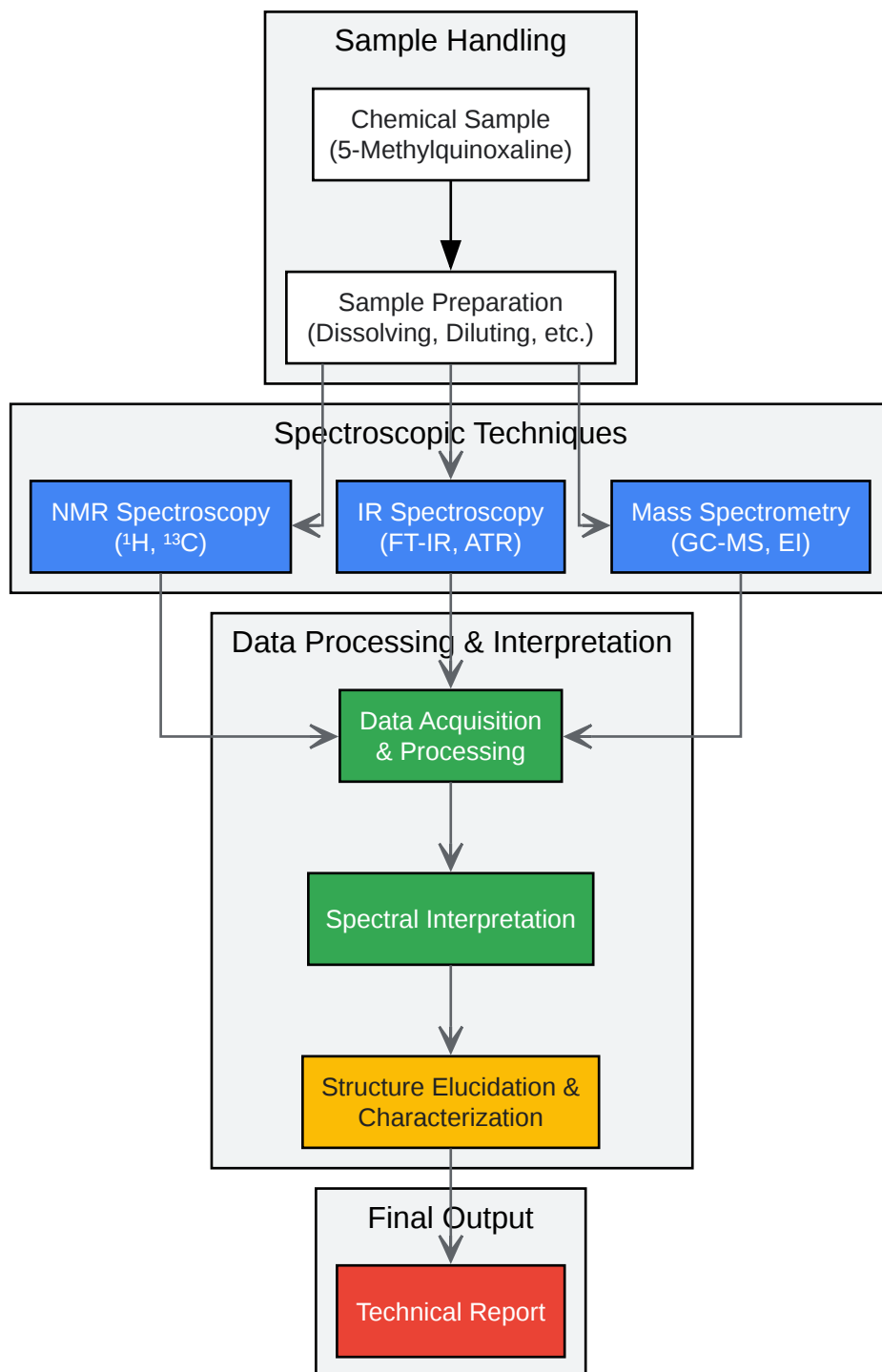
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the analysis of volatile small molecules like **5-Methylquinoxaline**.

- **Sample Introduction (GC-MS):** The sample is injected into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated **5-Methylquinoxaline** then enters the mass spectrometer.
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion $[M]^+\bullet$.^[14] This high energy also causes the molecular ion to fragment.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Methylquinoxaline**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

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